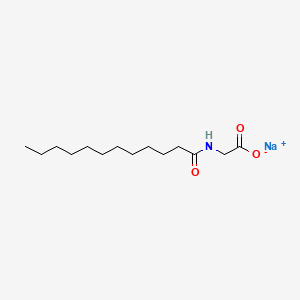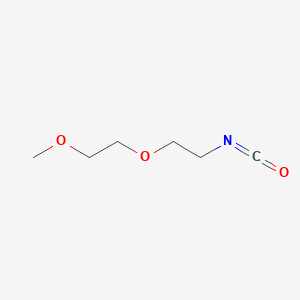
异鼠李碱
描述
Synthesis Analysis
The synthesis of isotussilagine involves the condensation of enantiopure β-amino ester with methyl pyruvate, which provides two diastereoisomers. These diastereoisomers are subjected to hydrogenation followed by cyclization, producing pyrrolidinones. From these pyrrolidinones, isotussilagine is obtained using a Mitsunobu reaction as a key step .Molecular Structure Analysis
Isotussilagine has a molecular weight of 199.25 g/mol . The molecular structure analysis of isotussilagine can be performed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis
The chemical reactions involving isotussilagine include its synthesis from β-amino ester and methyl pyruvate, followed by hydrogenation and cyclization to produce pyrrolidinones. The Mitsunobu reaction is then used to obtain isotussilagine .Physical And Chemical Properties Analysis
Isotussilagine is a powder-type compound . Its physical and chemical properties can be analyzed using various techniques, including those that measure mass, color, volume, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .科学研究应用
吡咯里西啶生物碱和植物研究
异鼠李碱与其他吡咯里西啶生物碱如鼠李碱和新鼠李碱已被鉴定出存在于各种植物物种中,如Neurolaena lobata、Ligularia sibirica和Tussilago farfara。这些化合物因其独特的结构和生物合成途径而在植物学和生物化学研究中受到关注。研究重点在于了解它们在植物中的存在及其潜在的生物合成前体,如 2-吡咯烷乙酸 (Passreiter, 1998); (Wiedenfeld 等人,2003)。
化学合成和药理研究
异鼠李碱的合成和结构表征对于药理研究具有重要意义。研究人员已经开发出通过化学过程合成异鼠李碱和相关化合物的方法,这对于探索它们的潜在治疗应用至关重要 (Ma & Zhang, 1999)。
同位素研究和营养监测
虽然与异鼠李碱没有直接关系,但在营养和健康研究中使用同位素方法为理解科学研究中更广泛的化学化合物提供了背景。同位素技术对于研究人体能量需求、营养素代谢和食物成分至关重要。这些方法在发展中国家监测营养状况和健康改善方面特别有价值 (Valencia & Iyengar, 2002)。
属性
IUPAC Name |
methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-XKSSXDPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isotussilagine | |
CAS RN |
91108-31-5, 91108-32-6 | |
| Record name | (+-)-Tussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isotussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTUSSILAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H26FL57DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is isotussilagine and where is it found?
A1: Isotussilagine is a pyrrolizidine alkaloid (PA), a class of naturally occurring alkaloids known for their diverse biological activities. It is found in trace amounts in certain plant species. Notably, it has been identified in the flowerheads of several Arnica species [, , , ] including Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis, as well as in Ligularia sibirica [, ] and Tussilago farfara [].
Q2: What is the chemical structure of isotussilagine?
A2: While the provided abstracts do not explicitly detail spectroscopic data for isotussilagine, they mention the use of GC-MS and NMR techniques [, , ] for its structural elucidation. Isotussilagine is a stereoisomer of tussilagine, differing in the configuration at one chiral center. They share the same molecular formula and weight.
Q3: Are there any known synthetic routes to produce isotussilagine?
A4: Yes, enantioselective syntheses of isotussilagine have been achieved. One approach utilizes a β-amino ester route, involving a Mitsunobu reaction as a key step [, , ].
Q4: What other compounds are found alongside isotussilagine in Arnica species?
A6: Besides isotussilagine, Arnica species contain other compounds such as sesquiterpene lactones (mainly helenalin and its derivatives), flavonoids (including apigenin, luteolin, and quercetin), essential oils, and phenolic acids []. Notably, 2-pyrrolidineacetic acid and its methyl ester have also been found to co-occur with tussilagine and isotussilagine in some Arnica species [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B3431529.png)
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B3431540.png)



